molecular formula C9H12N2OS2 B14196802 2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate CAS No. 875669-68-4

2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate

Cat. No.: B14196802
CAS No.: 875669-68-4
M. Wt: 228.3 g/mol
InChI Key: RRSYXTLNUXKBPO-UHFFFAOYSA-N
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Description

2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a pyrazole ring and a carbodithioate group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate typically involves the reaction of 2-Methyl-3-oxobutan-2-yl chloride with 1H-pyrazole-1-carbodithioic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate involves its interaction with specific molecular targets. The carbodithioate group can form strong bonds with metal ions, making it useful in coordination chemistry and catalysis. The pyrazole ring can interact with various enzymes and receptors, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications. The presence of both the pyrazole ring and the carbodithioate group allows for versatile chemical transformations and potential biological activities .

Properties

CAS No.

875669-68-4

Molecular Formula

C9H12N2OS2

Molecular Weight

228.3 g/mol

IUPAC Name

(2-methyl-3-oxobutan-2-yl) pyrazole-1-carbodithioate

InChI

InChI=1S/C9H12N2OS2/c1-7(12)9(2,3)14-8(13)11-6-4-5-10-11/h4-6H,1-3H3

InChI Key

RRSYXTLNUXKBPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)SC(=S)N1C=CC=N1

Origin of Product

United States

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